1-cyclobutylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-cyclobutylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-4-5-10(8(12)9-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPFWTICZXFMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Mechanistic Pathways for 1 Cyclobutylpyrimidine 2,4 1h,3h Dione and Its Analogues
Foundational Synthetic Approaches to Pyrimidine-2,4(1H,3H)-diones
The synthesis of the pyrimidine-2,4(1H,3H)-dione core, also known as the uracil (B121893) scaffold, is a cornerstone of heterocyclic chemistry. Foundational methods typically involve the condensation of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative. The most prominent of these is the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. researchgate.net This multicomponent reaction has been a reliable method for producing dihydropyrimidones, which can be subsequently oxidized to the corresponding pyrimidine-2,4(1H,3H)-diones.
Another classical approach involves the reaction of malic acid with urea in the presence of fuming sulfuric acid. mdpi.com Furthermore, the biosynthesis of pyrimidines in organisms provides a conceptual basis for laboratory syntheses, where the ring is constructed first from simple precursors like aspartate and carbamoyl (B1232498) phosphate (B84403) before being attached to a sugar moiety in the case of nucleotides. wikipedia.orgcreative-proteomics.com These fundamental reactions have laid the groundwork for the more complex and targeted synthetic strategies developed for specific analogues.
Specific Synthetic Methodologies for 1-Cyclobutylpyrimidine-2,4(1H,3H)-dione
While direct synthesis of this compound is not extensively documented, its synthesis can be achieved through established methods for N-1 substituted uracil analogues. These strategies range from classical multi-step sequences to modern, efficiency-focused reactions.
Classical and Conventional Synthesis Routes
Conventional synthesis of N-substituted pyrimidinediones often relies on a stepwise approach. A common strategy involves the alkylation of a pre-formed pyrimidine (B1678525) ring, such as 6-aminouracil (B15529). For instance, in the synthesis of related structures, 6-amino-1-alkyl uracils are prepared and then further modified. nih.gov A plausible route for the target compound would involve the N-alkylation of uracil or a suitable derivative with a cyclobutyl halide (e.g., cyclobutyl bromide) under basic conditions.
Another classical method is the Chapman rearrangement, where 2,4-diaryloxypyrimidines are heated to induce a rearrangement that forms 1,3-disubstituted pyrimidine-2,4-diones. jocpr.comjocpr.com This method offers a pathway to N-substituted products through a thermal, intramolecular process. Additionally, multi-step syntheses starting from acyclic precursors, such as substituted ureidopropanoic acids or 1-acryloyl-3-arylureas, can be cyclized to form the desired pyrimidinedione ring. jocpr.com
For example, the synthesis of 6-amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione was achieved by alkylating 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in a basic aqueous solution, yielding the product in a 40% yield. nih.gov A similar approach could be envisioned for introducing the cyclobutyl group.
Multi-Component Reactions (MCRs) for Scaffold Construction
Multi-component reactions (MCRs) are highly efficient for building complex molecular scaffolds in a single step, minimizing waste and improving atom economy. nih.govacsgcipr.org The Biginelli reaction and its variations are central to the MCR-based synthesis of pyrimidinedione analogues. researchgate.net To synthesize the target compound, this compound, a modified Biginelli reaction could employ cyclobutyl-urea as one of the key starting materials.
MCRs often provide multifunctionalized products with high diversity in a one-pot process. For instance, a high-yield MCR has been described for producing pyrido[2,3-d]pyrimidines through the cyclocondensation of α,β-unsaturated esters, an amidine system, and malononitrile. nih.gov These reactions demonstrate the power of MCRs in creating complex heterocyclic systems efficiently. researchgate.netresearchgate.net
| Reaction Type | Components | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Five-Component | Aldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate, ammonium (B1175870) acetate | Pyrazolopyridopyrimidine-diones | Catalyst-free, in water, 85-98% yield | researchgate.net |
| Three-Component | Aldehyde, malononitrile, semicarbazone | Dihydro Pyrimidinones | Microwave irradiation, PEG-400 medium | koreascience.kr |
| Three-Component | Thiophen-2-carbaldehyde, malononitrile, active methylene (B1212753) compound | Pyrano[2,3-d]pyrimidine | Green synthesis in water:ethanol | nih.gov |
| Three-Component | α,β-unsaturated esters, amidine systems, malononitrile | Pyrido[2,3-d]pyrimidines | Microwave-assisted, high yield | nih.gov |
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes green principles, such as the use of benign solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation.
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for pyrimidinedione synthesis compared to conventional heating. researchgate.net For example, the Biginelli condensation under microwave irradiation can yield products in minutes with 89-98% efficiency, whereas conventional heating may take hours and result in much lower yields (15-25%). chemrxiv.org This technique has been successfully applied to the synthesis of various pyrimidine derivatives, including 1,3-disubstituted-(1H,3H)-pyrimidine-2,4-diones via Chapman rearrangement jocpr.comjocpr.com and complex pyrido[2,3-d]pyrimidines. nih.gov
Catalyst-Free Conditions: Several synthetic protocols for pyrimidinedione analogues have been developed that proceed efficiently without a catalyst, reducing cost and environmental impact. nih.gov One-pot MCRs in water under ultrasonic conditions have produced pyrazolopyridopyrimidine-diones in 15-18 minutes with yields up to 98%. researchgate.net Another approach combines a catalyst-free Michael addition with iodine catalysis for the one-pot synthesis of dihydrofuropyrimidines. nih.gov
Benign Solvents: The use of water as a reaction medium is a key aspect of green synthesis. researchgate.net The synthesis of pyrazolopyridopyrimidine-diones has been successfully achieved in water, highlighting its potential as an eco-friendly solvent. researchgate.net Similarly, green synthesis of pyrano[2,3-d]pyrimidine derivatives has been performed in a water-ethanol mixture. nih.gov
| Green Chemistry Approach | Reaction | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Biginelli Reaction | 80 °C, 50 W | Yields 89-98% in minutes vs. 15-25% in hours (conventional) | chemrxiv.org |
| Catalyst-Free | Five-Component Synthesis | Ultrasonication in water | Energy efficient, high yield (up to 98%), rapid (15-18 min) | researchgate.net |
| Benign Solvent | Three-Component Synthesis | Water:Ethanol (1:1) | Environmentally friendly, simple workup | nih.gov |
Transition-Metal Catalyzed and Metal-Free Approaches
Catalysis offers powerful tools for the selective and efficient synthesis of pyrimidine scaffolds. nih.govnih.gov
Transition-Metal Catalysis: Transition metals, particularly palladium, have been instrumental in developing novel synthetic routes. mdpi.com A notable example is a four-component, palladium-catalyzed carbonylative synthesis of a 1,3,6-trisubstituted pyrimidine-2,4(1H,3H)-dione. mdpi.com This reaction proceeds through a β-ketoacylpalladium intermediate formed from the carbonylation of an α-chloroketone, which then reacts with a non-symmetrical urea. mdpi.com Such methods highlight the ability of transition metals to mediate complex bond-forming cascades. researchgate.netresearchgate.net
Metal-Free Catalysis: In addition to catalyst-free reactions, metal-free catalytic systems are gaining traction. These often involve organocatalysts or simple inorganic catalysts like iodine. nih.gov For instance, a one-pot synthesis of dihydrofuropyrimidines utilizes a combination of a catalyst-free Michael addition followed by an iodine-catalyzed cyclization. nih.gov Acidic ionic liquids have also been employed as efficient and reusable catalysts for Biginelli-type reactions under solvent-free conditions. researchgate.net
Mechanistic Elucidation of Reaction Pathways
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones.
Biginelli Reaction Mechanism: The widely accepted mechanism for the Biginelli reaction is believed to begin with the formation of an N-acylimine intermediate from the condensation of the aldehyde and urea. researchgate.net This electrophilic species then reacts with the enol form of the β-ketoester. The subsequent intramolecular cyclization, followed by dehydration, yields the dihydropyrimidine (B8664642) product. researchgate.net
Domino and Cascade Reaction Mechanisms: Many modern syntheses rely on domino or cascade reactions where multiple transformations occur sequentially in one pot. The synthesis of pyrido[2,3-d]pyrimidines often proceeds via a domino Knoevenagel-Michael-cyclization sequence. This begins with a Knoevenagel condensation between an aldehyde and a C-H acid (like malononitrile), followed by a Michael addition of an aminouracil to the newly formed olefin intermediate, and concludes with cyclization and aromatization. nih.gov
Catalytic Mechanisms: In transition-metal catalyzed reactions, the metal center plays a pivotal role. In the palladium-catalyzed synthesis of uracil derivatives, the mechanism involves the oxidative addition of palladium to an α-chloroketone, CO insertion to form a β-ketoacylpalladium intermediate, reaction with a urea derivative, and subsequent reductive elimination to form the final product. mdpi.com In metal-free catalysis, such as the iodine-catalyzed cyclization of dihydrofuropyrimidines, the proposed mechanism involves an initial catalyst-free Michael addition, followed by an I₂-catalyzed cyclization via an iodization and subsequent nucleophilic substitution. nih.gov
Cyclization Reactions and Ring Closure Mechanisms
The formation of the pyrimidine-2,4-dione (uracil) ring is a cornerstone of the synthesis of these molecules. This is typically achieved through cyclization reactions that bring together a three-carbon component with a urea or thiourea derivative, which provides the N-C-N fragment. bu.edu.eg
One of the most common methods involves the condensation of a β-keto ester with urea. organic-chemistry.org The mechanism for this reaction generally proceeds through the initial formation of a ureide intermediate, followed by an acid- or base-catalyzed intramolecular cyclization and dehydration to yield the pyrimidine-2,4-dione ring.
Alternative cyclization strategies include:
From β-formyl enamides: Samarium chloride-catalyzed cyclization of β-formyl enamides with urea under microwave irradiation offers an efficient route to pyrimidine derivatives. organic-chemistry.org
Iron-catalyzed β-ammoniation/cyclization: A novel method utilizes an iron(II) complex to catalyze the reaction between saturated carbonyl compounds and amidines, proceeding through a sequence of TEMPO complexation, enamine addition, and subsequent cyclization. organic-chemistry.org This approach demonstrates broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org
Ring-closing metathesis: This powerful technique has been employed to construct bicyclic fluorinated uracils by forming a new ring fused to the C-5/C-6 or N-1/C-6 positions of the uracil moiety. nih.gov The choice of catalyst, solvent, and temperature can control the selective formation of olefin regioisomers. nih.gov
Photochemical ring opening and thermal ring closure: Uracil and its derivatives can undergo photochemical ring-opening reactions, and subsequent thermal reactions can lead to ring closure, reforming the pyrimidine ring, sometimes with the incorporation of new substituents. nih.govresearchgate.net
The mechanism of ring closure often follows Baldwin's rules, which predict the favorability of different types of ring-closing reactions. libretexts.org For pyrimidine synthesis, these rules can help in designing precursors that will preferentially undergo the desired cyclization pathway. libretexts.org
Condensation and Addition Reaction Sequences
Condensation and addition reactions are fundamental to the synthesis of this compound, particularly for attaching the cyclobutyl group to the pyrimidine ring.
Michael-type Addition: This is a convenient and widely used method for the N-alkylation of the uracil ring. thieme-connect.com The reaction involves the addition of the N-H group of a uracil to an activated alkene. For the synthesis of 1-cyclobutyluracil analogues, a suitable cyclobutyl-containing Michael acceptor would be employed. The regioselectivity of this reaction (N1 vs. N3 alkylation) can often be controlled by the choice of base and solvent. thieme-connect.comnih.gov For instance, the use of triethylamine (B128534) (TEA) as a base has been shown to achieve complete N-1 regioselectivity in the Michael addition of uracils to acrylates. nih.gov
Palladium-Catalyzed Carbonylative Synthesis: A four-component reaction involving an α-chloroketone, an isocyanate, a primary amine, and carbon monoxide, catalyzed by palladium, can be used to synthesize complex uracil derivatives. mdpi.com This method allows for the construction of the pyrimidine-2,4-dione ring with simultaneous introduction of substituents at the N1 and N3 positions. mdpi.com
Condensation with Amidines: The reaction of ketones, aldehydes, or esters with amidines in the presence of an iron(II) complex and TEMPO provides a regioselective route to various pyrimidine derivatives. organic-chemistry.org This method proceeds through a cascade of reactions including enamine addition and cyclization. organic-chemistry.orgorganic-chemistry.org
The table below summarizes some key condensation and addition reactions used in the synthesis of pyrimidine-2,4-dione derivatives.
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |
| Michael-type Addition | Uracil, Acrylic Acceptor | Triethylamine (TEA) | N-1 Alkylated Uracil | nih.gov |
| Iron-Catalyzed Cyclization | Ketone, Amidine | FeSO₄·7H₂O, 1,10-phenanthroline, TEMPO | Substituted Pyrimidine | organic-chemistry.org |
| Palladium-Catalyzed Carbonylation | α-chloroketone, Isocyanate, Amine, CO | Pd(OAc)₂, PPh₃, NEt₃ | N1, N3-disubstituted Uracil | mdpi.com |
| Vilsmeier-Haack Reaction | 6-Aminouracil derivative | POCl₃, DMF | Pyrido[2,3-d]pyrimidine-2,4-dione | nih.gov |
Regio- and Stereoselectivity in Synthesis
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of this compound and its analogues, as the position of substituents and the stereochemistry of the cyclobutyl ring can significantly impact biological activity.
Regioselectivity: The pyrimidine-2,4-dione ring has two nitrogen atoms (N1 and N3) that can be alkylated. thieme-connect.com The regioselectivity of N-alkylation is influenced by several factors:
Electronic Effects: The electronic properties of the uracil ring, which is a π-deficient system, play a crucial role. thieme-connect.com The acidity of the N-H protons is also a key factor, with the N1-proton generally being more acidic. Deprotonation at the N1-position leads to a more delocalized and stable anion. thieme-connect.com
Solvent Effects: The polarity of the solvent can influence the site of alkylation. For instance, in the glycosylation of 6-substituted uracils, less polar solvents like 1,2-dichloroethane (B1671644) favor the formation of the N3-isomer, while more polar solvents such as acetonitrile (B52724) can lead to a mixture of N1 and N3 isomers. amazonaws.com
Base and Catalyst Choice: The choice of base is critical in Michael-type additions, with bases like DBU or TEA often favoring N1-alkylation. thieme-connect.comnih.gov In palladium-catalyzed C-H arylations of 1,3-dimethyluracil, the catalyst system can control whether arylation occurs at the C5 or C6 position. nih.gov
Stereoselectivity: For analogues of this compound, the stereochemistry of the cyclobutyl ring is a significant consideration.
[2+2] Cycloaddition: The construction of the cyclobutyl ring itself can be achieved through [2+2] cycloaddition reactions, where the stereochemical outcome can be controlled by the choice of reactants and reaction conditions. nih.gov
Stereoselective Cyclopropanation: In the synthesis of related carbocyclic nucleosides, stereoselective cyclopropanation methods, such as the Charette asymmetric cyclopropanation or substrate-controlled Simmons-Smith cyclopropanation, have been used to create specific stereoisomers. nih.gov
Chiral Precursors: The use of chiral starting materials, such as D-glyceraldehyde, allows for the synthesis of enantiopure cyclopropane (B1198618) precursors, which can then be converted into stereochemically defined cyclopropyl (B3062369) carbocyclic nucleosides. acs.org
The following table highlights key factors influencing selectivity in the synthesis of pyrimidine-2,4-dione analogues.
| Selectivity Type | Influencing Factors | Example Reaction | Outcome | Reference |
| Regioselectivity | Solvent Polarity | Glycosylation of 6-substituted uracil | Less polar solvent favors N3-isomer | amazonaws.com |
| Base | Michael addition of uracil | TEA promotes N1-alkylation | nih.gov | |
| Catalyst | C-H arylation of 1,3-dimethyluracil | Catalyst controls C5 vs. C6 arylation | nih.gov | |
| Stereoselectivity | Reaction Type | Charette Asymmetric Cyclopropanation | Stereoselective formation of (S)-conformer | nih.gov |
| Starting Material | Use of D-glyceraldehyde | Enantiopure cyclopropane precursors | acs.org |
Post-Synthetic Derivatization and Functionalization of the this compound Core
Once the this compound core is synthesized, further modifications can be made to explore structure-activity relationships and develop new analogues.
Introduction of Substituents at Pyrimidine Ring Positions
The pyrimidine ring offers several positions for the introduction of new functional groups, which can significantly alter the compound's biological properties. mdpi.com
C5 Position: The C5 position is susceptible to electrophilic attack. thieme-connect.com Functionalization at this position can be achieved through various reactions, including halogenation (e.g., with N-bromosuccinimide) and nitration. thieme-connect.com These C5-substituted derivatives can then serve as precursors for further modifications. For example, 5-bromouracil (B15302) can be used in cross-coupling reactions to introduce aryl or other groups. nih.gov
C6 Position: The C6 position can also be functionalized. For example, 6-aminouracil derivatives are versatile starting materials for the synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines. nih.govresearchgate.net Condensation of 6-aminouracil with various reagents can lead to the formation of new rings fused to the pyrimidine core. researchgate.net
N3 Position: The N3 position can be alkylated or acylated, particularly if the N1 position is already substituted. amazonaws.com Alkylation at the N3 position is often achieved using alkyl halides in the presence of a base. amazonaws.com
The table below provides examples of reactions for introducing substituents at different positions of the pyrimidine ring.
| Position | Reaction Type | Reagents | Product | Reference |
| C5 | Halogenation | N-Bromosuccinimide (NBS) | 5-Bromouracil derivative | thieme-connect.com |
| C5 | Nitration | Nitrating agent | 5-Nitrouracil derivative | thieme-connect.com |
| C6 | Condensation | Vilsmeier reagent, cyanoacetamide | Pyrido[2,3-d]pyrimidine derivative | nih.gov |
| N3 | Alkylation | Alkyl halide, K₂CO₃ | N3-Alkyluracil derivative | amazonaws.com |
Modification of the Cyclobutyl Moiety
Modifications to the cyclobutyl ring can influence the conformational properties of the nucleoside analogue and its interaction with biological targets.
Introduction of Substituents: Substituents can be introduced onto the cyclobutyl ring at various stages of the synthesis. For example, in the synthesis of 2'-substituted cyclobutyl nucleosides, electrophilic fluorination using Selectfluor® has been used to introduce a fluorine atom onto a cyclobutanone (B123998) precursor. nih.gov Subsequent reduction can then yield the desired stereoisomer of the substituted cyclobutanol. nih.gov
Ring Expansion/Contraction: While less common for the cyclobutyl group itself, ring modification strategies are a part of the broader field of nucleoside analogue synthesis. nih.gov
Functional Group Interconversion: Functional groups on the cyclobutyl ring can be interconverted. For example, a hydroxyl group can be oxidized to a ketone, which can then undergo further reactions.
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules from a common starting material or intermediate. This approach is valuable for generating libraries of this compound analogues for biological screening.
Solid-Phase Synthesis: Solid-phase synthesis is a powerful tool for DOS, allowing for the rapid and efficient creation of compound libraries. nih.gov For example, a polymer-bound pyrimidine can be reacted with a variety of reagents in a sequential manner to generate a diverse set of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. nih.gov
Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, are highly efficient for generating molecular diversity. researchgate.net The palladium-catalyzed four-component reaction to form uracil derivatives is an example of an MCR that can be adapted for DOS. mdpi.com
Combinatorial Chemistry: By systematically varying the building blocks used in the synthesis, large libraries of compounds can be created. For example, in the synthesis of pyrrolo[3,2-d]pyrimidines, different amines and isocyanates can be used to introduce diversity at the pyrimidine nitrogen positions. nih.gov
The following table outlines some key strategies for diversity-oriented synthesis of pyrimidine-2,4-dione analogues.
| Strategy | Description | Example Application | Reference |
| Solid-Phase Synthesis | A pyrimidine derivative is attached to a solid support and then reacted with various reagents. | Synthesis of a library of pyrimido[4,5-d]pyrimidines. | nih.gov |
| Multi-Component Reactions | Three or more components react in a single step to form a complex product. | One-pot synthesis of 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. | researchgate.net |
| Combinatorial Chemistry | Systematic variation of building blocks to create a library of related compounds. | Synthesis of functionalized pyrrolo[3,2-d]pyrimidines with diverse N-substituents. | nih.gov |
Advanced Spectroscopic and Structural Characterization of 1 Cyclobutylpyrimidine 2,4 1h,3h Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-cyclobutylpyrimidine-2,4(1H,3H)-dione is expected to exhibit distinct signals corresponding to the protons on the cyclobutyl ring and the pyrimidine (B1678525) ring. The chemical shifts are influenced by the electronic environment of each proton.
Pyrimidine Protons: The C5-H and C6-H protons of the uracil (B121893) ring will appear as doublets due to coupling with each other. The C6-H proton, being adjacent to the electron-withdrawing nitrogen atom, is expected to resonate at a lower field (higher ppm) compared to the C5-H proton. A proton on the N3 atom will appear as a singlet, and its chemical shift can be variable depending on the solvent and concentration.
Cyclobutyl Protons: The protons of the cyclobutyl group will present a more complex pattern. The methine proton (CH) attached to the nitrogen atom (N1) will be the most downfield of the cyclobutyl protons due to the deshielding effect of the nitrogen. The methylene (B1212753) protons (CH₂) of the cyclobutyl ring will likely appear as multiplets due to complex spin-spin coupling with each other and with the methine proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, nine distinct carbon signals are anticipated.
Pyrimidine Carbons: The carbonyl carbons (C2 and C4) will be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The C6 carbon will resonate at a lower field than the C5 carbon.
Cyclobutyl Carbons: The methine carbon (CH) directly attached to the N1 of the pyrimidine ring will be the most downfield of the cyclobutyl carbons. The methylene carbons (CH₂) of the cyclobutyl ring will appear at higher fields.
Predicted NMR Data Tables:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N3-H | 10.5 - 11.5 | s |
| C6-H | 7.5 - 7.8 | d |
| C5-H | 5.6 - 5.8 | d |
| N1-CH (cyclobutyl) | 4.8 - 5.2 | p |
| CH₂ (cyclobutyl, adjacent to CH) | 2.3 - 2.6 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4 | 163 - 166 |
| C2 | 151 - 154 |
| C6 | 141 - 144 |
| C5 | 101 - 104 |
| N1-CH (cyclobutyl) | 55 - 60 |
| CH₂ (cyclobutyl, adjacent to CH) | 30 - 35 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. youtube.com
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-N functional groups.
N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ would indicate the N-H stretching vibration of the amide group in the pyrimidine ring.
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are expected for the C-H stretching vibrations of the cyclobutyl ring.
C=O Stretching: Strong, sharp absorption bands between 1650 and 1750 cm⁻¹ are characteristic of the carbonyl (C=O) groups of the pyrimidine dione (B5365651).
C=C and C=N Stretching: Vibrations for the C=C and C=N bonds within the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region.
N-H Bending: An absorption band around 1500-1600 cm⁻¹ can be attributed to the N-H bending vibration.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=O bonds are expected to show strong Raman scattering signals. The symmetric vibrations of the cyclobutyl ring should also be Raman active.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₈H₁₀N₂O₂), the expected exact mass can be calculated. HRMS analysis would provide an experimental mass value with high accuracy, confirming the elemental composition. lcms.czmdpi.comnih.gov The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, showing the loss of the cyclobutyl group or fragments from the pyrimidine ring.
X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Conformation
X-ray diffraction crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.commdpi.com A successful single-crystal X-ray diffraction study of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles. This data would definitively establish the conformation of the cyclobutyl ring and its orientation relative to the pyrimidine ring, as well as detailing the intermolecular interactions, such as hydrogen bonding, in the solid state.
As of the current literature survey, no publically available crystal structure data for this compound has been found.
Chiroptical Spectroscopy (if applicable, e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. researchgate.netnih.govnih.gov this compound itself is not chiral. However, if chiral centers were introduced into the molecule, for instance, through substitution on the cyclobutyl or pyrimidine ring, then ECD could be employed to determine the absolute configuration of the resulting stereoisomers. Currently, there is no information available regarding chiroptical studies on this compound, as it is achiral.
Computational Chemistry and Theoretical Investigations of 1 Cyclobutylpyrimidine 2,4 1h,3h Dione
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a powerful computational method for investigating the properties of molecular systems. For 1-cyclobutylpyrimidine-2,4(1H,3H)-dione, DFT calculations allow for a detailed exploration of its electronic structure, geometry, and energetic properties, offering predictions that can complement and guide experimental studies. nih.govresearchgate.net
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.orgnih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgreddit.com For this compound, DFT calculations can precisely determine the energies of these orbitals and the resulting gap.
From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. rsc.org These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding reactivity trends.
Table 1: Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Potential (μ) | μ = -(I+A)/2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (I-A)/2 | Represents the resistance of the molecule to changes in its electron distribution. |
| Electrophilicity Index (ω) | ω = μ2/(2η) | Quantifies the ability of the molecule to accept electrons. |
This table outlines the primary global reactivity descriptors that are typically derived from HOMO and LUMO energies in a DFT analysis.
Local reactivity, which identifies the most reactive sites within the molecule, is assessed using descriptors like Fukui functions. These functions indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. For this compound, the carbonyl carbons (C2 and C4) and the N3 nitrogen are expected to be key sites of interaction.
DFT calculations are employed to determine the most stable three-dimensional structure of this compound by finding the minimum energy geometry on the potential energy surface. This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles.
A key structural feature of this molecule is its conformational flexibility, primarily due to the non-planar cyclobutyl ring attached to the N1 position of the pyrimidine (B1678525) ring. The puckering of the cyclobutyl ring and its rotation relative to the planar pyrimidine-dione core give rise to different conformers. DFT calculations can map this conformational landscape, identifying the global minimum energy conformer and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its interactions and properties.
Table 2: Representative Geometric Parameters from DFT Optimization
| Parameter | Description |
| N1-C(cyclobutyl) Bond Length | The length of the bond connecting the pyrimidine ring to the cyclobutyl substituent. |
| C2=O2 Bond Length | The length of the carbonyl bond at position 2. |
| C4=O4 Bond Length | The length of the carbonyl bond at position 4. |
| C5=C6 Bond Length | The length of the double bond within the pyrimidine ring. |
| C6-N1-C(cyclobutyl)-C(cyclobutyl) Dihedral Angle | The angle describing the rotation of the cyclobutyl ring relative to the pyrimidine ring. |
| Cyclobutyl Ring Puckering Angle | The angle defining the deviation of the cyclobutyl ring from planarity. |
This table lists key geometric parameters that would be determined through a DFT geometry optimization of this compound.
DFT provides a reliable framework for predicting spectroscopic data, which is invaluable for structure elucidation and characterization. By calculating the effects of magnetic fields (for NMR) or the vibrational modes of the bonds (for IR) on the optimized geometry, theoretical spectra can be generated. nih.govnih.gov
NMR Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.netresearchgate.net These calculations help in the assignment of experimental signals to specific atoms in the molecule. For this compound, distinct signals would be predicted for the protons and carbons of the cyclobutyl ring and the pyrimidine core.
IR Spectroscopy: The calculation of vibrational frequencies allows for the prediction of the infrared spectrum. nih.gov This theoretical spectrum shows characteristic absorption bands corresponding to specific bond vibrations, such as the C=O stretching of the dione (B5365651) group, N-H bending, C-N stretching, and various vibrations associated with the cyclobutyl ring. Comparing the predicted frequencies with experimental data confirms structural assignments.
DFT calculations can be used to compute fundamental thermodynamic properties of this compound. researchgate.net By performing frequency calculations on the optimized structure, properties such as enthalpy, entropy, and Gibbs free energy can be determined at various temperatures. dtic.milnist.gov
These parameters are essential for understanding the stability of the molecule and the energetics of potential reactions it might undergo. For instance, the Gibbs free energy of formation indicates the thermodynamic stability of the compound, while calculated reaction enthalpies can predict whether a potential transformation is exothermic or endothermic.
Table 3: Thermodynamic Data from DFT Calculations
| Parameter | Symbol | Description |
| Enthalpy | H | The total heat content of the system. |
| Entropy | S | A measure of the randomness or disorder of the system. |
| Gibbs Free Energy | G | The energy available to do useful work, indicating spontaneity. |
| Heat Capacity | Cv, Cp | The amount of heat required to raise the temperature of the substance. |
This table shows the standard thermodynamic properties that can be calculated for this compound using DFT methods.
Molecular Docking Simulations of this compound with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger biological target like a protein or enzyme. nih.govnih.gov This method is crucial for understanding the potential biological activity of compounds like this compound by simulating its interaction with the active site of a receptor. nih.govresearchgate.net
Docking simulations place this compound into the binding pocket of a target protein and score the different binding poses based on factors like intermolecular forces and geometric complementarity. nih.gov This analysis reveals the most likely binding mode and the specific molecular interactions that stabilize the complex. For N1-substituted uracil (B121893) derivatives, these interactions typically include a combination of hydrogen bonding, hydrophobic interactions, and potentially pi-stacking. nih.govnih.gov
Hydrogen Bonds: The pyrimidine-2,4-dione core is rich in hydrogen bond donors and acceptors. The N3-H group can act as a hydrogen bond donor, while the two carbonyl oxygens (O2 and O4) are strong hydrogen bond acceptors. These groups are expected to form key hydrogen bonds with amino acid residues (such as serine, threonine, or backbone amides) in a protein's active site, anchoring the molecule in a specific orientation. mdpi.com
Hydrophobic Interactions: The cyclobutyl group at the N1 position is nonpolar and provides a significant hydrophobic character to the molecule. This moiety is likely to interact favorably with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, valine, or alanine, through van der Waals forces. nih.gov These hydrophobic interactions are often critical for binding affinity and selectivity.
Pi-Stacking: While the cyclobutyl ring is saturated and cannot participate in pi-stacking, the uracil ring itself is a π-system. If the binding site of a target protein contains aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, there is a possibility for pi-pi stacking or T-shaped pi interactions between the pyrimidine ring and the aromatic side chain of the residue.
Table 4: Potential Intermolecular Interactions in Molecular Docking
| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues |
| Hydrogen Bond (Donor) | N3-H of pyrimidine ring | Asp, Glu, Ser, Thr (side chain O); Backbone C=O |
| Hydrogen Bond (Acceptor) | C2=O and C4=O of pyrimidine ring | Asn, Gln, Ser, Thr, Lys, Arg (side chain H); Backbone N-H |
| Hydrophobic Interaction | Cyclobutyl ring | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |
| Pi-Stacking | Pyrimidine ring | Phe, Tyr, Trp |
This table summarizes the likely binding interactions for this compound within a hypothetical protein active site.
Prediction of Binding Affinities and Ranking of Analogues
The prediction of binding affinities for a ligand like this compound and the subsequent ranking of its analogues are crucial steps in drug discovery. These processes are typically carried out using computational techniques such as molecular docking and free energy calculations. However, without specific studies on this compound and its interaction with a particular biological target, no data on its predicted binding affinity or the relative potencies of its analogues can be provided.
Analysis of Key Residues in Ligand-Protein Recognition
Identifying the key amino acid residues in a protein's binding site that interact with a ligand is fundamental to understanding the mechanism of action and for guiding lead optimization. This analysis is commonly performed through the visualization of docked poses and the analysis of interaction energies. In the absence of any reported protein-ligand complex structures or molecular docking studies involving this compound, a discussion on the key residues for its recognition is not possible.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic nature of molecules and their interactions over time.
Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are popular for estimating the free energy of binding of a ligand to a protein from MD simulation trajectories. nih.govnih.gov These calculations provide a more accurate estimation of binding affinity compared to docking scores alone. The application of these methods requires extensive simulation data of the protein-ligand complex, which is currently unavailable for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are valuable for predicting the activity of new, unsynthesized analogues. A QSAR model for pyrimidine-2,4(1H,3H)-dione derivatives would require a dataset of compounds with varying substituents and their corresponding measured biological activities against a specific target. While QSAR studies on other pyrimidine derivatives exist, a model specifically including this compound and its analogues has not been developed. Cheminformatics tools could be used to calculate molecular descriptors for this compound, but without a larger dataset and associated biological data, a meaningful analysis is not feasible.
Development of 2D and 3D-QSAR Models for Mechanistic Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational strategy used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. nih.gov These mathematical models are crucial for designing and discovering new drugs. nih.govresearchgate.net For pyrimidine derivatives, both 2D and 3D-QSAR models have been developed to predict their potential as therapeutic agents, such as kinase inhibitors or antimicrobial agents. japsonline.comnih.gov
2D-QSAR: This approach uses descriptors calculated from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and molecular connectivity. nih.govnih.gov For pyrimidine derivatives, 2D-QSAR models are often built using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govtandfonline.com The goal is to create a robust model that can predict the activity of new compounds based on these calculated descriptors. researchgate.net The performance of these models is evaluated using statistical parameters like the coefficient of determination (R²), cross-validation correlation coefficient (Q²), and Root Mean Square Error (RMSE). nih.govtandfonline.com Studies on pyrimidine analogs have shown that non-linear ANN models can sometimes provide more powerful predictions than linear MLR models, especially when complex relationships exist between structure and activity. nih.gov
3D-QSAR: Three-dimensional QSAR methods offer a more detailed understanding by considering the 3D structure of the molecules and their surrounding interaction fields. nih.gov Prominent 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). japsonline.comnih.gov These methods require the structural alignment of the dataset of molecules, often based on the most active compound or a docked conformation. researchgate.netthieme-connect.com
CoMFA calculates the steric and electrostatic fields around the aligned molecules and correlates them with biological activity. japsonline.comcjsc.ac.cn
CoMSIA expands on this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more comprehensive picture of the SAR. japsonline.comcjsc.ac.cnnih.gov
The results of CoMFA and CoMSIA studies are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure—such as adding bulky groups or electronegative substituents—are likely to enhance or decrease biological activity. japsonline.comresearchgate.net
Table 1: Comparison of QSAR Modeling Techniques for Pyrimidine Derivatives
| Technique | Dimensionality | Common Methods | Key Inputs | Primary Output | Reference |
|---|---|---|---|---|---|
| 2D-QSAR | 2D | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | Topological, constitutional, and physicochemical descriptors calculated from 2D structure. | A mathematical equation correlating descriptors to biological activity. | nih.govtandfonline.com |
| 3D-QSAR | 3D | CoMFA, CoMSIA | Aligned 3D molecular structures and their calculated interaction fields (steric, electrostatic, etc.). | 3D contour maps indicating favorable and unfavorable regions for specific properties. | japsonline.comnih.govcjsc.ac.cn |
Identification of Physicochemical and Steric Descriptors Influencing Mechanistic Activity
The predictive power of any QSAR model depends on the selection of relevant molecular descriptors. researchgate.net A descriptor is a numerical value that encodes chemical information and quantifies a specific property of a molecule. nih.gov For pyrimidine derivatives, a wide range of descriptors has been identified as crucial for their biological activity.
Physicochemical Descriptors: These describe properties related to electronic distribution, polarity, and hydrophobicity.
Electrostatic Properties: The distribution of charge in a molecule is critical. Descriptors related to the positive or negative partial surface area of a molecule have been shown to be important. tandfonline.com CoMFA and CoMSIA models for pyrimidine derivatives consistently demonstrate that the electrostatic field is a crucial factor in determining biological activity. japsonline.comnih.gov
Hydrophobicity/Lipophilicity: Lipophilicity, often expressed as logP, is a key parameter influencing how a drug is absorbed, distributed, and metabolized. researchgate.netnih.gov Hydrophobic fields are a standard component of CoMSIA studies and are often found to play a significant role in the activity of pyrimidine analogs. japsonline.comnih.gov
Hydrogen Bonding: The capacity to act as a hydrogen bond donor or acceptor is fundamental to molecular recognition at a receptor site. CoMSIA models frequently identify H-bond donor and acceptor fields as significant contributors to the SAR of pyrimidine derivatives. cjsc.ac.cnnih.gov
Topological Polar Surface Area (TPSA): This descriptor relates to a molecule's polarity and is linked to its permeability and transport characteristics. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule.
Molecular Volume and Bulk: Steric fields in CoMFA and CoMSIA directly address the influence of molecular size and shape. japsonline.com Contour maps from these studies often indicate that bulky substituents are favored in some regions of the molecule but disfavored in others. japsonline.comresearchgate.net
Structural and Geometric Descriptors: Simple counts, such as the number of double bonds or the presence of an aromatic ring, can also be critical descriptors in 2D-QSAR models for pyrimidine derivatives. tandfonline.com
Table 2: Key Descriptors in QSAR Models for Pyrimidine Derivatives
| Descriptor Category | Specific Descriptor Example | Significance in Pyrimidine SAR | Reference |
|---|---|---|---|
| Physicochemical | Electrostatic Fields / Partial Surface Area | Crucial for receptor binding; influences interactions with charged residues. | japsonline.comtandfonline.comnih.gov |
| Hydrophobic Fields / logP | Impacts membrane permeability, solubility, and hydrophobic interactions within a binding pocket. | researchgate.netnih.govnih.gov | |
| Hydrogen Bond Donor/Acceptor Fields | Key for specific recognition and anchoring of the molecule to its biological target. | cjsc.ac.cnnih.gov | |
| Aromaticity (e.g., number of aromatic rings) | Contributes to binding through π-π stacking and other electronic interactions. | tandfonline.com | |
| Steric | Steric Fields (CoMFA/CoMSIA) | Defines the required shape and size for optimal fit within a receptor's active site. | japsonline.comresearchgate.net |
| Molecular Volume | A general measure of size that can influence overall binding affinity. | shd-pub.org.rs |
Virtual Screening and Lead Optimization Strategies
The insights gained from QSAR models and descriptor analysis directly fuel lead optimization efforts for pyrimidine-based compounds. These computational methods provide a rational basis for designing new molecules with improved potency and selectivity, serving as an effective alternative to costly and slow laboratory screening. nih.gov
The process often begins with a "hit" compound, identified through high-throughput screening (HTS), which is then subjected to computational analysis. nih.gov The structure-activity relationships (SAR) derived from initial QSAR models guide the strategic modification of the lead compound. nih.gov For instance, if a CoMSIA contour map indicates that a bulky, electropositive group at a specific position would be beneficial, chemists can synthesize analogues with these features. japsonline.com
This iterative cycle of design, synthesis, and testing is central to lead optimization. nih.gov For pyrimidine derivatives, this has involved strategies such as:
Scaffold Modification: Altering the core pyrimidine structure or the substituents at various positions to enhance target binding and selectivity. acs.org
Side Chain Optimization: Systematically changing side chains to improve interactions with the target protein, as guided by docking studies and QSAR models. acs.orgresearchgate.net
Scaffold Hopping: Replacing the central pyrimidine core with a different chemical scaffold that maintains the key pharmacophoric features, a strategy that can lead to novel intellectual property and improved drug-like properties. nih.gov
Through these structure-based design strategies, lead compounds can be refined to produce clinical candidates with enhanced efficacy and better ADMET (absorption, distribution, metabolism, elimination, and toxicity) profiles. nih.govnih.gov
Adsorption Studies
While much of the research on pyrimidine derivatives focuses on their pharmacological applications, their chemical structure also makes them relevant in materials science. Specifically, pyrimidine derivatives have been investigated for their ability to adsorb heavy metals, which are significant environmental pollutants. novapublishers.com The nitrogen atoms within the pyrimidine ring, along with other functional groups on the molecule, can act as binding sites for metal ions. novapublishers.commdpi.com
For a compound like this compound, the nitrogen atoms in the pyrimidine ring could potentially be protonated under acidic conditions. mdpi.com This property, along with the potential for the carbonyl oxygens to coordinate with metal ions, suggests that it could interact with and adsorb charged species from aqueous solutions. Theoretical studies could model these interactions to predict the adsorption efficiency and selectivity of this compound for various environmental contaminants.
Structure Mechanistic Relationship Smr Investigations of 1 Cyclobutylpyrimidine 2,4 1h,3h Dione and Its Analogues
Influence of the Cyclobutyl Substituent on Molecular Recognition and Interaction Profiles
The nature of the substituent at the N-1 position of the pyrimidine-2,4(1H,3H)-dione ring is a critical determinant of its biological activity, largely by governing the molecule's fit within the binding pocket of a target protein. nih.gov The substitution of homocyclic moieties, such as cyclobutyl and related cycloalkyl groups, has been shown to produce compounds with significant biological activity. nih.gov
Research into non-nucleoside reverse transcriptase (RT) inhibitors has indicated that substitutions with homocyclic groups like cyclopropyl (B3062369) and cyclopentenyl at the N-1 position of the pyrimidinedione core contribute substantially to antiviral activity against both HIV-1 and HIV-2. nih.gov This suggests that the constrained conformation of these cycloalkyl rings, including the cyclobutyl group, is crucial for optimal molecular fit into the inhibitor binding pocket. nih.gov Similarly, in the development of P2X7 receptor antagonists, derivatives of pyrimidine-2,4-dione featuring polycycloalkyl acyl substituents were found to be significantly more favorable for potent antagonistic effects than those with a simpler phenyl group. nih.govresearchgate.net These findings highlight the importance of the size, shape, and lipophilicity conferred by the cyclobutyl substituent in enhancing molecular recognition and binding affinity. The cyclobutyl group offers a balance of conformational rigidity and sufficient hydrophobicity to engage in favorable interactions within the often-hydrophobic binding sites of enzymes and receptors.
Role of Pyrimidine-2,4(1H,3H)-dione Core Substituents in Mechanistic Modulation
Modifications to the core pyrimidine-2,4(1H,3H)-dione ring itself play a vital role in fine-tuning the mechanistic profile of the compound through electronic, steric, and hydrogen-bonding effects.
The electronic nature of substituents on the pyrimidine (B1678525) ring can profoundly impact a compound's potency and mechanism of action. The effect, however, appears to be highly dependent on the specific biological target. For instance, in studies of aminopyrimidine-2,4-diones, the introduction of an electron-withdrawing nitro group on an attached aryl moiety was found to decrease cytotoxic activity. mdpi.com Conversely, the presence of an electron-donating methoxy group was shown to be beneficial for the anticancer activity of certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov
The context-dependent nature of these electronic effects is further illustrated in studies of dihydropyrimidinones, where electron-withdrawing groups like chloro and bromo enhanced antibacterial activity, while an electron-donating methoxy group increased anti-inflammatory activity. nih.gov Theoretical studies on pyrimidine azo dyes have also demonstrated that electron-donating (e.g., -CH3, -NMe2) and electron-withdrawing (e.g., -NO2) groups significantly alter the photophysical properties of the pyrimidine core. researchgate.net This confirms that substituents can effectively modulate the electron distribution within the heterocyclic ring, thereby influencing its interactions with biological macromolecules.
The size, shape (sterics), and hydrophobicity (lipophilicity) of substituents on the pyrimidine-2,4-dione core are critical for high-affinity binding. Structure-activity relationship (SAR) studies consistently show that bulky, hydrophobic groups are often preferred for optimal interaction with enzyme and receptor binding sites.
In the development of P2X7 receptor antagonists, large and lipophilic substituents such as adamantyl carbonyl groups led to potent antagonistic effects, with IC50 values in the low nanomolar range (10 to 30 nM). nih.gov Similarly, for pyrano[2,3-d]pyrimidine-2,4-dione derivatives designed as PARP-1 inhibitors, the presence of a hydrophobic substituent was found to be favorable for activity. nih.govrsc.org SAR studies of thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists also indicated a preference for hydrophobic substituents on an appended phenyl group. nih.gov These findings underscore the importance of lipophilic and sterically defined substituents in establishing productive van der Waals and hydrophobic interactions within the target's binding pocket, which are essential for potent biological activity.
The pyrimidine-2,4(1H,3H)-dione scaffold possesses intrinsic hydrogen bonding capabilities that are fundamental to its interaction with biological targets. The two carbonyl oxygens (at C2 and C4) can act as hydrogen bond acceptors, while the nitrogen atoms (at N1 and N3) can act as hydrogen bond donors.
Molecular docking and structural studies have confirmed the importance of these interactions. For example, the pyrano[2,3-d]pyrimidine-2,4-dione scaffold has been shown to interact with key amino acid residues in the active site of the PARP-1 enzyme, forming hydrogen bonds with Ser904 and Gly863. nih.govrsc.org This interaction pattern, involving hydrogen bonds with the carbonyl groups and the NH of the ring, is crucial for the inhibitory activity of this class of compounds. nih.gov The ability of the pyrimidine-2,4-dione core to form multiple, specific hydrogen bonds anchors the inhibitor within the active site, providing a stable foundation for the additional binding contributions of its various substituents.
Mechanistic Insights into Enzyme and Receptor Interactions
Derivatives of 1-cyclobutylpyrimidine-2,4(1H,3H)-dione have been investigated as inhibitors of several important enzyme families, demonstrating diverse mechanisms of action.
Kinases: The pyrimidine-2,4-dione scaffold is a privileged structure for the design of kinase inhibitors. Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a key regulator of protein synthesis. nih.gov SAR studies revealed that a cyclopropyl group at the N-1 position (analogous to cyclobutyl) was favorable for activity. nih.gov The most potent compounds in this series exhibited significant inhibitory activity against eEF-2K. nih.gov
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Analogues against eEF-2K
| Compound | R¹ Substituent | R³ Substituent | IC₅₀ (nM) |
| 6 | Ethyl | Cyclopropyl | 420 nih.gov |
| 9 | Methyl | Cyclopropyl | 930 nih.gov |
Cyclooxygenases (COX): Pyrimidine derivatives have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov High levels of COX-2 expression are associated with pathological conditions, making it an important therapeutic target. nih.gov Certain pyrimidine derivatives have demonstrated high selectivity for COX-2 over the related COX-1 isoform, which is important for reducing side effects. nih.gov
DNA Gyrase (DNAG): Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. Recently, pyrimidine-based compounds have been identified as potent inhibitors of this enzyme. nih.gov Novel pyridothienopyrimidine derivatives have shown potent dual inhibitory activity against both DNA gyrase and topoisomerase IV, two essential bacterial enzymes. nih.gov Furthermore, new dihydropyrimidine (B8664642) derivatives have been synthesized that demonstrate significant bactericidal effects against Escherichia coli, with their mechanism of action confirmed as DNA gyrase inhibition. nih.gov
Table 2: Inhibitory Activity of Pyrimidine Analogues against Bacterial Topoisomerases
| Compound Class | Target Enzyme | Target Organism | Activity Metric | Value |
| Pyridothienopyrimidine (4b) | DNA Gyrase | E. coli | IC₅₀ | 3.44 µM nih.gov |
| Pyridothienopyrimidine (4b) | Topoisomerase IV | E. coli | IC₅₀ | 14.46 µM nih.gov |
| Pyridothienopyrimidine (4a) | DNA Gyrase | E. coli | IC₅₀ | 5.77 µM nih.gov |
| Dihydropyrimidine (6b) | Not Specified | E. coli | MIC | 1.95 µg/mL nih.gov |
| Dihydropyrimidine (6c) | Not Specified | E. coli | MIC | 0.97 µg/mL nih.gov |
Enzyme Inhibition Mechanisms (e.g., Kinases, Cyclooxygenases, Hydrolases, DNAG)
Competitive, Non-Competitive, and Uncompetitive Inhibition Modes
Information detailing the specific mode of enzyme inhibition for this compound is not present in the reviewed scientific literature. Enzyme inhibition studies are crucial for understanding the mechanism of action of a compound. Such studies would typically involve kinetic assays to determine if the compound acts as a competitive, non-competitive, or uncompetitive inhibitor of a specific enzyme. This would be characterized by determining kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor. Without such experimental data, any discussion on the inhibition mode of this compound would be purely speculative.
Allosteric and Orthosteric Modulations
There is no available research that describes whether this compound acts as an allosteric or orthosteric modulator of any biological target. Orthosteric modulators bind to the same site as the endogenous ligand, often leading to competitive inhibition. In contrast, allosteric modulators bind to a different site on the target protein, inducing a conformational change that alters the protein's activity. Determining the binding site and the nature of modulation requires specific experimental approaches, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or site-directed mutagenesis studies, none of which have been published for this specific compound.
Nucleic Acid Interaction Mechanisms
The potential for this compound to interact with nucleic acids has not been documented. As a uracil (B121893) analogue, there is a theoretical possibility of it interfering with nucleic acid metabolism or function. However, without experimental evidence from studies such as DNA or RNA binding assays, intercalation studies, or investigations into its effects on polymerases or other nucleic acid-modifying enzymes, its mechanism of interaction with nucleic acids remains unknown.
Conformational Dynamics and Mechanistic Efficacy
The relationship between the conformational dynamics of this compound and its mechanistic efficacy is another area lacking published research. The cyclobutyl group introduces a degree of flexibility and specific stereochemistry that could influence how the molecule binds to a biological target. Computational modeling and experimental techniques like NMR spectroscopy could provide insights into the preferred conformations of the molecule and how these relate to its biological activity. However, such studies on this compound have not been reported.
Emerging Research Directions and Methodological Advancements for 1 Cyclobutylpyrimidine 2,4 1h,3h Dione Studies
The study of 1-cyclobutylpyrimidine-2,4(1H,3H)-dione, a member of the versatile pyrimidine (B1678525) class of compounds, is being propelled forward by significant methodological and technological advancements. These emerging research directions are enhancing the efficiency of discovery, deepening mechanistic understanding, and promoting sustainable development practices. From the integration of artificial intelligence in compound design to the development of green synthetic routes, the landscape of pyrimidine research is rapidly evolving.
Q & A
Q. What are the standard synthetic routes for preparing 1-cyclobutylpyrimidine-2,4(1H,3H)-dione and its derivatives?
The synthesis typically involves multi-step pathways, including cyclization, alkylation, and functional group modifications. For example:
- Cyclobutyl introduction : Alkylation of pyrimidine-2,4-dione precursors with cyclobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Functionalization : Post-synthetic modifications, such as iodination or hydroxylation, require controlled pH and temperature to avoid side reactions .
- Key reagents : Cyclobutylmethyl bromide or chloroacetamide derivatives are commonly used for N-alkylation .
Methodological Tip : Optimize solvent polarity (e.g., DMF for alkylation, acetic acid for cyclization) and monitor reactions via TLC or HPLC .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Peaks for the cyclobutyl group (δ ~2.5–3.5 ppm for CH₂ groups) and pyrimidine-dione carbonyls (δ ~160–170 ppm) are critical. Compare with reference data for analogous compounds (e.g., 6-butyl derivatives) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻) with <5 ppm error. For example, a derivative with molecular formula C₁₀H₁₂N₂O₂ should show m/z ≈ 216.0900 .
- X-ray crystallography : Resolve dihedral angles between the cyclobutyl and pyrimidine rings to validate spatial orientation .
Q. How can computational modeling guide the design of this compound derivatives for biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., HIV reverse transcriptase). Focus on hydrogen bonding between the dione moiety and active-site residues .
- QSAR studies : Correlate substituent electronegativity (e.g., Cl, CF₃) with inhibitory activity. For instance, trifluoromethyl groups enhance lipophilicity and target affinity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent interactions .
Case Study : Derivatives with 5-iodo or 5-CF₃ substitutions showed 2–3× higher binding affinity to HIV RT compared to unsubstituted analogs .
Q. What experimental strategies resolve contradictions in biological activity data for pyrimidine-2,4-dione derivatives?
- Dose-response assays : Validate IC₅₀ values across multiple replicates to rule out outliers. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
- Off-target screening : Use kinase panels or proteome profiling to identify unintended interactions that confound results .
- Structural analogs : Compare activities of closely related compounds (e.g., 1-cyclopropyl vs. 1-cyclobutyl derivatives) to isolate substituent effects .
Example : A study found that 1-cyclobutyl derivatives exhibited superior selectivity for eEF-2K over 1-methyl analogs, likely due to steric effects .
Q. How are structure-activity relationships (SARs) established for cyclobutyl-substituted pyrimidine-diones?
- Substituent scanning : Systematically vary substituents at positions 5 and 6 (e.g., halogens, alkyl chains) and measure activity changes.
- Pharmacophore mapping : Identify essential moieties (e.g., dione rings for hydrogen bonding, cyclobutyl for hydrophobic interactions) .
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy contributions .
Q. What analytical methods are critical for characterizing reaction intermediates in pyrimidine-dione synthesis?
- HPLC-MS : Track intermediates in multi-step syntheses (e.g., 6-(thiazol-4-yl) derivatives) with C18 columns and acetonitrile/water gradients .
- IR spectroscopy : Confirm carbonyl stretching vibrations (ν ~1700 cm⁻¹) and cyclobutyl C-H bends .
- Elemental analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
Note : For unstable intermediates, use low-temperature NMR (e.g., −20°C) to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
